![molecular formula C15H15N3O3S B4713981 4-[(allylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B4713981.png)
4-[(allylamino)sulfonyl]-N-3-pyridinylbenzamide
Overview
Description
4-[(Allylamino)sulfonyl]-N-3-pyridinylbenzamide, also known as APSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods. APSB has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-[(allylamino)sulfonyl]-N-3-pyridinylbenzamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer cells. Moreover, this compound has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the folding and stabilization of several oncogenic proteins.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Moreover, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for further research in the field of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[(allylamino)sulfonyl]-N-3-pyridinylbenzamide is its potent antitumor activity against several types of cancer cells. Moreover, this compound has been found to exhibit good pharmacokinetic properties, making it a promising candidate for further research in cancer therapy. However, one of the major limitations of this compound is its low solubility in water, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for research on 4-[(allylamino)sulfonyl]-N-3-pyridinylbenzamide. One of the most significant directions is to investigate the potential of this compound as a therapeutic agent for cancer therapy. Moreover, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as inflammatory diseases. Additionally, research is needed to develop more efficient methods for the synthesis of this compound and to improve its solubility in water.
Scientific Research Applications
4-[(allylamino)sulfonyl]-N-3-pyridinylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. This compound has been found to exhibit potent antitumor activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research in cancer therapy.
properties
IUPAC Name |
4-(prop-2-enylsulfamoyl)-N-pyridin-3-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-9-17-22(20,21)14-7-5-12(6-8-14)15(19)18-13-4-3-10-16-11-13/h2-8,10-11,17H,1,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDPALRXJEZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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